1,2-Bis(2-aminophenylthio)propane
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Overview
Description
2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline is an organic compound characterized by the presence of two aniline groups connected via a sulfanylpropan-2-yl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline typically involves the reaction of 2-aminophenyl disulfide with 2-chloropropane under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aniline or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl groups play a crucial role in these interactions, potentially forming disulfide bonds with cysteine residues in proteins, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenyl disulfide: Shares the disulfide linkage but lacks the propan-2-yl bridge.
2-(Phenylsulfonyl)aniline: Contains a sulfonyl group instead of a sulfanyl group.
2-Aminophenol: Lacks the sulfanyl and propan-2-yl groups.
Uniqueness
2-[1-(2-Aminophenyl)sulfanylpropan-2-ylsulfanyl]aniline is unique due to its dual aniline groups connected via a sulfanylpropan-2-yl bridge, which imparts distinct chemical and biological properties
Properties
CAS No. |
57545-80-9 |
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Molecular Formula |
C15H18N2S2 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2-[2-(2-aminophenyl)sulfanylpropylsulfanyl]aniline |
InChI |
InChI=1S/C15H18N2S2/c1-11(19-15-9-5-3-7-13(15)17)10-18-14-8-4-2-6-12(14)16/h2-9,11H,10,16-17H2,1H3 |
InChI Key |
JUNGPRNTMDWRKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=CC=C1N)SC2=CC=CC=C2N |
Origin of Product |
United States |
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